rhiR protein
Description
Properties
CAS No. |
147388-37-2 |
|---|---|
Molecular Formula |
C26H52O3 |
Synonyms |
rhiR protein |
Origin of Product |
United States |
Genetic and Genomic Organization of Rhir
Localization and Genomic Context of the rhiR Gene
The physical location of the rhiR gene within the bacterial genome provides significant insights into its regulatory network and evolutionary context. Its association with symbiotic plasmids in some species underscores its role in plant-microbe interactions.
In Rhizobium leguminosarum biovar viciae, the rhiR gene is not found on the chromosome but is located on a large symbiotic plasmid (pSym). wur.nlresearchgate.net Specifically, it is part of the well-characterized plasmid pRL1JI. nih.govnih.gov This plasmid carries a host of genes essential for the symbiotic relationship with leguminous plants, including those for nodulation (nod) and nitrogen fixation (nif). frontiersin.orgyoutube.com The genomic neighborhood of rhiR on pRL1JI is significant, as the rhi gene cluster is situated between the nif and nod gene clusters. nih.govyoutube.com This localization highlights its functional linkage to the processes of nodulation and nitrogen fixation, which are central to the symbiotic lifestyle of Rhizobium. nih.gov
| Bacterial Species | Replicon | Plasmid Name | Associated Gene Clusters |
|---|---|---|---|
| Rhizobium leguminosarum bv. viciae | Symbiotic Plasmid (pSym) | pRL1JI | Nitrogen fixation (nif), Nodulation (nod) |
While the best-characterized rhiR is on a symbiotic plasmid in R. leguminosarum, LuxR-type regulators, to which RhiR belongs, are found in diverse locations in other bacteria. nih.gov In many bacterial species, quorum-sensing regulatory genes can be located on either the chromosome or on plasmids. For instance, in the opportunistic pathogen Pseudomonas aeruginosa, the homologous quorum-sensing systems, lasR/lasI and rhlR/rhlI, are part of the core chromosome. asm.orgoup.com The location often reflects the function of the regulated genes; plasmid-borne systems frequently control accessory traits like conjugation or symbiosis, which can be transferred horizontally between bacteria. nih.govnih.gov In contrast, chromosomally-located regulators often control core metabolic or virulence functions integral to the species. oup.com The specific location of direct rhiR orthologs in a wide range of bacteria is not extensively documented, but the pattern of LuxR homolog localization suggests that both chromosomal and plasmid-borne arrangements are possible throughout the bacterial kingdom. frontiersin.org
Organization of RhiR-Regulated Operons and Genes
RhiR functions as a transcriptional activator, controlling the expression of adjacent gene clusters, most notably the rhiABC operon and the rhiI gene, which are central to the Rhi quorum-sensing circuit. nih.govnih.gov
The primary target of the RhiR protein is the rhiABC operon. nih.govnih.gov The rhiR gene and the rhiABC operon are transcribed convergently, meaning they are transcribed towards each other. nih.govnih.gov The expression of rhiABC is under the positive control of RhiR; the presence of RhiR and its cognate N-acyl homoserine lactone (AHL) signal is required to activate transcription of the operon. nih.govnih.gov The promoter region of the rhiABC operon contains regulatory sequences where RhiR is thought to bind. While a classic "lux box"—a 20-bp palindromic sequence found in the promoter of many LuxR-regulated genes—has not been definitively identified, a 22-bp region of dyad symmetry has been found upstream of the rhiA start site. nih.gov This sequence is a likely candidate for the RhiR binding site, functioning as an operator to which the activated this compound binds to initiate transcription. nih.govkhanacademy.org
The rhiR gene is functionally and often physically linked to rhiI, the gene encoding the AHL synthase. nih.gov The RhiI protein is responsible for synthesizing the small signaling molecules, specifically N-(hexanoyl)-L-homoserine lactone (C6-HSL) and N-(octanoyl)-L-homoserine lactone (C8-HSL), that RhiR detects. nih.govnih.gov The rhiI gene is itself regulated by RhiR in a cell-density-dependent manner. nih.govnih.gov This creates a positive feedback loop: as the bacterial population grows, basal levels of RhiI-produced AHLs accumulate. nih.gov Once a threshold concentration is reached, the AHLs bind to RhiR, which then activates the transcription of both the rhiABC operon and the rhiI gene, leading to a rapid increase in both signaling molecule production and the expression of target genes. nih.gov This autoregulation is a hallmark of quorum-sensing systems. nih.govnih.gov In R. leguminosarum, the Rhi system is part of a more extensive and complex regulatory network that includes other quorum-sensing systems like cin, tra, and rai, which interact to fine-tune gene expression. nih.gov
| Gene | Protein Product | Function | Regulation by RhiR |
|---|---|---|---|
| rhiR | RhiR | Transcriptional regulator (LuxR homolog) | Autoregulated (indirectly) |
| rhiI | RhiI | AHL synthase (LuxI homolog) | Positive (Activation) |
| rhiA | RhiA | Component of rhiABC operon (function unclear) | Positive (Activation) |
| rhiB | RhiB | Component of rhiABC operon (function unclear) | Positive (Activation) |
| rhiC | RhiC | Component of rhiABC operon (periplasmic protein) | Positive (Activation) |
Transcriptional Start Sites and Promoter Architecture of rhiR
The expression of the rhiR gene itself is also regulated. The promoter architecture of rhiR is influenced by factors related to the symbiotic relationship. nih.gov Its expression is repressed by flavonoids, which are plant signal molecules that induce the expression of nod genes. nih.govnih.gov This repression requires the NodD protein, the transcriptional activator for the nod genes. nih.govnih.gov It is suggested that this repression may be a result of transcriptional interference from the high-level expression of the divergently transcribed nodO promoter, which is adjacent to rhiR. nih.govnih.gov While the precise transcriptional start site and the core promoter elements (such as the -35 and -10 boxes recognized by the RNA polymerase sigma factor) for rhiR are not explicitly detailed in the literature, its regulation by NodD indicates the presence of specific cis-acting regulatory elements within its promoter region that respond to the symbiotic signals from the host plant. nih.gov
Comparative Genomics and Phylogenetic Analysis of RhiR Homologs
Comparative genomic studies reveal that the this compound is a member of the large and widespread LuxR family of transcriptional regulators. oup.comasm.org These proteins act as key sensors in quorum sensing, a process of bacterial cell-to-cell communication. Homologs of RhiR are found across a diverse range of proteobacteria, particularly those associated with plants, such as species of Pseudomonas, Agrobacterium, Sinorhizobium, and Xanthomonas. asm.org
In Rhizobium leguminosarum bv. viciae, the this compound is 247 amino acids in length and functions as a positive regulator for the rhiABC operon. ebi.ac.ukuniprot.org Its genomic context is also typical for this family, with the rhiR gene located near rhiI, the gene encoding the N-acyl-homoserine lactone (AHL) synthase that produces the signaling molecules RhiR detects. oup.comnih.gov This genetic linkage is common, but not universal. For instance, PsoR, a RhiR homolog in the biocontrol agent Pseudomonas fluorescens, is a "solo" or "orphan" regulator, meaning it lacks an adjacent cognate AHL synthase gene. asm.org PsoR appears to be activated by compounds produced by the host plant rather than bacterial AHLs, highlighting the functional diversification within the LuxR family. asm.org
| Protein | Organism | Length (Amino Acids) | N-Terminal Domain | C-Terminal Domain | Associated Synthase |
|---|---|---|---|---|---|
| RhiR | Rhizobium leguminosarum | 247 | Autoinducer-binding (PF03472) | HTH DNA-binding (PF00196) | RhiI |
| TraR | Agrobacterium tumefaciens | ~233 | Autoinducer-binding | HTH DNA-binding | TraI |
| RhlR | Pseudomonas aeruginosa | ~241 | Autoinducer-binding | HTH DNA-binding | RhlI |
| PsoR | Pseudomonas fluorescens | 252 | Autoinducer-binding (PF03472) | HTH DNA-binding (PF00196) | None (Orphan) |
| LuxR | Vibrio fischeri | ~250 | Autoinducer-binding | HTH DNA-binding | LuxI |
Phylogenetic analysis places RhiR and its relatives firmly within the LuxR family tree, which is characterized by distinct clades that often reflect functional or evolutionary relationships. nih.govnih.gov These analyses, constructed from amino acid sequence alignments, show that the phylogeny of LuxR-type regulators often corresponds with the phylogeny of their cognate LuxI-type synthases, suggesting a history of co-evolution between the receptor protein and its signal-generating partner. nih.gov
The this compound from R. leguminosarum clusters with other LuxR homologs from the Alphaproteobacteria class, particularly those from other rhizobial species. nih.govnih.gov This indicates a shared evolutionary path for quorum-sensing systems within this group of symbiotic bacteria. More distant relationships can also be observed; for example, phylogenetic trees show distinct groupings for LuxR homologs from Alpha-, Beta-, and Gammaproteobacteria. nih.gov This separation suggests that while the fundamental mechanism of a signal receptor-transcription factor is ancient, the diversification into specific systems like RhiR-RhiI occurred as bacteria adapted to distinct ecological niches and symbiotic relationships. frontiersin.orgfrontiersin.org The existence of orphan regulators like PsoR, which form their own subfamilies, further illustrates the evolutionary plasticity of this protein family, which has adapted to respond not only to intraspecies signals but also to inter-kingdom cues from host organisms. asm.org
| Phylogenetic Clade | Representative Protein (Organism) | Key Characteristics |
|---|---|---|
| Alphaproteobacteria (Rhizobiales) | RhiR (R. leguminosarum), CinR (R. leguminosarum), TraR (A. tumefaciens), SinR (S. meliloti) | Often involved in symbiosis and plasmid conjugation. Typically paired with a LuxI homolog. |
| Gammaproteobacteria (Pseudomonadales) | RhlR (P. aeruginosa), LasR (P. aeruginosa) | Regulate virulence, biofilm formation, and secondary metabolite production. |
| Gammaproteobacteria (Vibrionales) | LuxR (V. fischeri), HapR (V. cholerae) | Control bioluminescence and virulence factor expression. |
| Gammaproteobacteria (Enterobacterales) | SdiA (E. coli, Salmonella spp.) | Often orphan regulators that respond to signals from other bacterial species. |
| Orphan/Solo Regulators | PsoR (P. fluorescens) | Not paired with a cognate synthase; may respond to host-produced or environmental signals. |
Molecular Mechanisms of Rhir Regulation
RhiR as a DNA-Binding Protein
RhiR functions as a DNA-binding protein, directly interacting with specific nucleotide sequences in the promoter regions of target genes to control their transcription. This interaction is fundamental to its role as a transcriptional regulator within bacterial QS systems.
Identification and Characterization of DNA-Binding Motifs (e.g., H-T-H)
LuxR-type transcription factors, including RhiR, are known to contain a DNA-binding domain. A prominent structural motif found in many DNA-binding proteins that regulate gene expression is the Helix-Turn-Helix (HTH) motif. chemodex.comwikipedia.org This motif is typically located in the C-terminus of LuxR-type proteins. nih.gov The HTH motif is a major structural feature capable of binding DNA and is generally composed of two alpha helices connected by a short turn of amino acids. wikipedia.org One of these helices, often referred to as the "recognition helix," is primarily responsible for interacting with the major groove of the DNA double helix through hydrogen bonds and Van der Waals interactions with exposed bases. wikipedia.org Analysis of RhiR protein from Rhizobium leguminosarum bv. viciae indicates the presence of a "Winged helix-like DNA-binding domain" and "HTH_LUXR" motifs. frontiersin.org
Specificity of RhiR Binding to Target Gene Promoters (e.g., rhiABC, rhlAB, rml)
The specificity of RhiR's regulatory activity is determined by its ability to bind to specific DNA sequences located in the promoter regions of the genes it controls. These binding sites are sometimes referred to as "las-rhl boxes". nih.govmdpi.com In Rhizobium leguminosarum bv. viciae, RhiR has been shown to positively control the expression of the rhiABC operon. sigmaaldrich.comsigmaaldrich.com In Pseudomonas aeruginosa, the RhiR homolog, RhlR, regulates the transcription of genes involved in rhamnolipid production, such as the rhlAB operon. nih.govnih.gov RhlR also targets genes responsible for the production of virulence factors like pyocyanin (B1662382) and cyanide, as well as the lecA gene. mdpi.comnih.gov The precise recognition sequences within the operator regions of these target genes dictate the specificity of RhiR binding. nih.gov
Influence of Autoinducers on DNA Binding Affinity
The DNA-binding activity of RhiR is significantly influenced by the presence of autoinducers. As a LuxR-type transcription factor, RhiR typically regulates its target genes when bound to its cognate autoinducer. glpbio.com LuxR-type proteins generally require binding to their cognate AHLs to form homodimers, which are the active form that binds DNA targets with high affinity. mdpi.commdpi.com In Pseudomonas aeruginosa, the formation of the RhlR:C4-HSL complex is essential for initiating the transcription of RhlR target genes. cenmed.com Furthermore, studies have shown that the interaction between RhlR and the protein PqsE can increase RhlR's affinity for DNA, leading to enhanced expression of genes encoding virulence factors. cenmed.comnih.gov This highlights that while autoinducer binding is crucial, other protein-protein interactions can also modulate RhiR's DNA binding affinity.
Role of Autoinducers in RhiR Activity
Autoinducers, specifically AHLs, play a central role in regulating the activity of RhiR. These small signaling molecules are produced by bacteria in a cell-density-dependent manner and, upon reaching a threshold concentration, bind to and activate LuxR-type regulators like RhiR. nih.gov
Cognate N-Acyl-Homoserine Lactones (AHLs)
RhiR is a LuxR-type regulator that responds to AHL signaling molecules. nih.govnih.govchemspider.com The specific AHLs that serve as cognate signals for RhiR can vary depending on the bacterial species. In Rhizobium leguminosarum bv. viciae, RhiR-mediated induction of rhiI and rhiABC is triggered by AHLs produced by RhiI, which include N-(hexanoyl)-L-homoserine lactone (C6-HSL) and N-(octanoyl)-L-homoserine lactone (C8-HSL). sigmaaldrich.com Earlier research also suggested induction by N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3OH, C14:1-HSL) in this species. sigmaaldrich.com In contrast, in Pseudomonas aeruginosa, RhlR is primarily recognized as the cognate receptor for N-butanoyl-L-homoserine lactone (C4-HSL). nih.govnih.govglpbio.commdpi.comcenmed.comr-project.orgmassbank.eu While LuxR-type proteins generally exhibit high specificity for their cognate AHLs, they can sometimes respond to noncognate AHLs, although often at higher concentrations. nih.govnih.gov For instance, in P. aeruginosa, 3-oxo-C12-HSL has been shown to compete with C4-HSL for RhlR binding and can act as an antagonist. nih.govnih.gov
N-Butanoyl-L-Homoserine Lactone (C4-HSL)
N-Butanoyl-L-Homoserine Lactone (C4-HSL), also known as N-butyryl-L-homoserine lactone, is the primary signal molecule produced by the enzyme RhlI and detected by the RhlR protein in Pseudomonas aeruginosa. nih.govnih.govglpbio.commdpi.comcenmed.comr-project.orgmassbank.eu The binding of C4-HSL to RhlR leads to the formation of an active complex that is capable of regulating the expression of a variety of target genes. cenmed.com These genes include those involved in the production of rhamnolipids (rhlAB), pyocyanin, and cyanide, which are important for virulence and other collective behaviors in P. aeruginosa. nih.gov The presence of C4-HSL is crucial for the proper folding and stability of RhlR, as is typical for many LuxR-type proteins, influencing the amount of soluble, active protein available to bind DNA. mdpi.com
The this compound is a key transcriptional regulator involved in bacterial quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. RhiR belongs to the LuxR family of regulators and plays a significant role in various bacterial processes, particularly in the interaction between bacteria and their environments, such as the symbiosis between Rhizobium leguminosarum and legumes asm.orgnih.govnih.gov. It has also been studied in the opportunistic pathogen Pseudomonas aeruginosa nih.govacs.orgplos.org.
Non-AHL Inducers and Mimics (e.g., Rosmarinic Acid, Flavonoids)
Beyond canonical AHLs, RhiR's activity can also be influenced by non-AHL compounds, including plant-derived molecules. Rosmarinic acid, a natural phenolic acid found in plants, has been identified as a compound that can mimic bacterial AHLs and activate the QS regulator RhlR (a homolog of RhiR) in Pseudomonas aeruginosa. ugr.esresearchgate.netnih.gov
In vitro studies have shown that rosmarinic acid can bind to RhlR and compete with its cognate ligand, N-butanoyl-homoserine lactone (C4-HSL). researchgate.netnih.gov Furthermore, rosmarinic acid has been observed to stimulate a greater increase in RhlR-mediated transcription in vitro compared to C4-HSL. ugr.esresearchgate.netnih.gov This suggests that non-AHL compounds like rosmarinic acid can directly interact with and activate RhiR/RhlR, influencing QS-dependent gene expression. researchgate.net
Flavonoids, another class of plant polyphenolic compounds, have also been explored for their potential to interfere with bacterial QS systems. iiarjournals.org While the direct interaction and impact of specific flavonoids on RhiR have been a subject of research, their diverse structures suggest a potential for varied effects on QS regulators. conicet.gov.ar
Protein-Protein Interactions of RhiR
RhiR's function is not solely dependent on ligand binding; it also involves interactions with itself and other proteins, particularly other QS regulators.
Interactions with Other Quorum Sensing Regulators
LasR (e.g., in Pseudomonas aeruginosa)
In Pseudomonas aeruginosa, RhlR (the RhiR orthologue) is a key component of the hierarchical QS cascade, which also involves the transcriptional regulator LasR. nih.goviastate.edu The expression of rhlR is regulated by LasR in conjunction with its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). oup.comnih.goviastate.edu This indicates that the Las system, operating at higher cell densities, influences the expression of the Rhl system by controlling the availability of RhlR. LasR and RhlR are both LuxR homologues that bind to specific DNA motifs. oup.complos.org While LasR requires its cognate autoinducer to bind DNA effectively, RhlR can dimerize and bind DNA even in the absence of its typical ligand, although ligand binding is generally required for full activation of target genes. oup.complos.org Studies using transcriptional fusions have provided evidence that rhlR expression is regulated by LasR/3O-C12-HSL. nih.goviastate.edu
PqsE and its Modulatory Effects
PqsE, an enzyme primarily associated with the Pseudomonas quinolone signal (PQS) system, has been shown to have a significant modulatory effect on RhlR activity, particularly in P. aeruginosa. acs.orgasm.orgnih.govprinceton.edu Research indicates a direct protein-protein interaction between PqsE and RhlR. acs.orgasm.orgnih.govprinceton.edurcsb.org This interaction is crucial for enhancing RhlR-dependent transcriptional activity and is vital for the production of certain virulence factors. acs.orgasm.orgnih.govrcsb.org Notably, the modulatory role of PqsE on RhlR appears to be independent of PqsE's catalytic thioesterase activity. acs.orgasm.orgnih.gov Studies using catalytically inactive PqsE variants that still interact with RhlR have demonstrated that the protein-protein interaction, rather than the enzymatic function, is responsible for promoting virulence factor production. acs.orgnih.gov The interaction with PqsE has been shown to increase the affinity of RhlR for promoter DNA, thereby enhancing the expression of RhlR-regulated genes. asm.orgnih.govrcsb.org Three surface-exposed arginine residues on PqsE have been identified as comprising the site required for interaction with RhlR. nih.gov
| Protein | Interacting Partner | Effect on RhiR/RhlR Activity | Notes | Source |
| RhlR | LasR | Regulates rhlR expression | Part of a hierarchical QS cascade | oup.comnih.gov |
| RhlR | PqsE | Enhances transcriptional activity, increases DNA affinity | Interaction is key, independent of catalysis | acs.orgasm.orgnih.govrcsb.org |
Vfr and CRP Orthologues
Vfr, a CRP (cAMP receptor protein) orthologue in P. aeruginosa, is another transcriptional regulator that influences rhlR expression. oup.comresearchgate.netnih.gov Vfr has been reported to affect rhlR expression in both positive and negative ways, depending on the specific binding site. oup.comresearchgate.net Vfr directly regulates rhlR transcription by binding to multiple Vfr-binding sites (VBSs) in the rhlR promoter region. researchgate.netnih.gov Some of these VBSs overlap with las boxes where LasR binds to activate rhlR transcription. researchgate.netnih.gov Research indicates that Vfr directly activates rhlR transcription, with certain VBSs having a positive effect. researchgate.netresearchgate.net The interaction between Vfr and LasR also plays a role, with activation by LasR/3O-C12-HSL potentially overriding the negative effect of Vfr repression at certain sites. oup.com
Interplay with CinR, RaiR, TraR, ExpR, and BisR
In Rhizobium leguminosarum bv. viciae, RhiR is part of a complex QS network involving several other LuxR-type regulators, including CinR, RaiR, TraR, ExpR, and BisR. mdpi.comresearchgate.netjmb.or.kr This network exhibits a hierarchical structure, with the Cin system often positioned at the top. mdpi.comjmb.or.kr RhiR, in conjunction with the RhiI-synthesized autoinducer N-hexanoyl-L-homoserine lactone (C6-HSL) and N-octanoyl-L-homoserine lactone (C8-HSL), strongly induces the expression of rhiI and the rhiABC operon. mdpi.comnih.govnih.gov
The expression of rhiR and raiR is regulated by the transcriptional repressor PraR. researchgate.netuea.ac.uk An anti-repressor protein, CinS, which is co-transcribed with CinI, plays a crucial role in inducing rhiR and raiR expression by displacing PraR from their promoters. researchgate.netuea.ac.uk This anti-repressor activity of CinS does not require AHLs. researchgate.net
ExpR, another LuxR-type regulator, is also involved in the regulation of rhiR and raiR expression, primarily by repressing the transcription of praR. researchgate.netuea.ac.uk This repression of praR by ExpR leads to the induction of rhiR and raiR. researchgate.netuea.ac.uk Thus, CinS and ExpR act through independent mechanisms to attenuate PraR-mediated repression of rhiR and raiR. researchgate.net
BisR, encoded adjacent to traR, has been shown to have dual roles in R. leguminosarum, including the recognition of long-chain AHLs and the inhibition of cinI expression. jmb.or.kr While directly linked to TraR and the regulation of plasmid transfer genes, its direct interaction and modulation of RhiR activity are part of the broader interconnected QS network in this organism. mdpi.comjmb.or.kr
| Regulator | Interacting Partner(s) | Effect on RhiR/Target Genes | Notes | Source |
| RhiR | RhiI-made AHLs | Induces rhiI and rhiABC | Autoinduction and target gene activation | mdpi.comnih.govnih.gov |
| CinS | PraR | Induces rhiR and raiR | Anti-repressor activity | researchgate.netuea.ac.uk |
| ExpR | PraR promoter | Induces rhiR and raiR | Represses praR transcription | researchgate.netuea.ac.uk |
| PraR | rhiR, raiR promoters | Represses rhiR, raiR | Transcriptional repressor | researchgate.netuea.ac.uk |
Interactions with Signal Synthases (e.g., RhiI)
RhiR's primary mode of action involves interaction with AHL signal molecules synthesized by cognate LuxI-type synthases, such as RhiI. oup.comprinceton.edunih.govnih.govnih.govfrontiersin.org In R. leguminosarum, RhiI synthesizes C6-HSL and C8-HSL. nih.govnih.gov RhiR, upon binding to these AHLs, undergoes a conformational change that enables it to bind to target DNA sequences and regulate gene expression. oup.com This forms a positive feedback loop where RhiR activated by AHLs induces the expression of rhiI, leading to increased AHL production and further RhiR activation. nih.govnih.gov This autoinduction mechanism ensures a coordinated response as cell density increases. nih.govnih.gov
Identification of Novel RhiR-Interacting Proteins
While significant progress has been made in understanding RhiR's interactions with known QS regulators and signal synthases, research continues to identify novel proteins that may interact with RhiR and modulate its activity. Techniques such as immunoprecipitation combined with mass spectrometry have provided evidence for potential novel interactions. princeton.edu For instance, studies investigating the PqsE-RhlR interaction have also suggested that PqsE might be involved in other systems in P. aeruginosa through interactions with additional proteins. princeton.edu The identification of novel interacting proteins is crucial for a comprehensive understanding of the complex regulatory networks in which RhiR participates and could reveal new targets for therapeutic intervention. nih.govfrontiersin.orgplos.org Research into novel protein-protein interactions and regulatory mechanisms continues to expand our understanding of bacterial behavior and pathogenesis. researchgate.netukdri.ac.uk
Transcriptional Regulatory Cascade Involving RhiR
RhiR is a central player in transcriptional regulatory cascades that govern the expression of numerous genes, particularly those involved in virulence and adaptation. nih.goviastate.edunih.gov In P. aeruginosa, the QS system forms a hierarchical cascade where LasR, activated by 3O-C12-HSL, positively regulates the transcription of rhlR. oup.comnih.goviastate.edunih.gov Subsequently, RhlR, upon binding to its cognate autoinducer (primarily C4-HSL synthesized by RhlI), activates the transcription of a regulon of target genes. oup.comnih.goviastate.edunih.gov This includes genes encoding virulence factors like rhamnolipids and pyocyanin, as well as the rhlI gene itself, creating a positive feedback loop. oup.comnih.govnih.gov The expression of the stationary-phase sigma factor gene rpoS is also integrated into this cascade, being regulated directly by RhlR/BHL (C4-HSL). nih.gov This multilayered cascade allows P. aeruginosa to integrate the regulation of virulence determinants and secondary metabolites with adaptation and survival, particularly in the stationary phase. nih.goviastate.edu
In R. leguminosarum, RhiR is part of a different, yet also hierarchical, regulatory cascade. The Cin system is often at the top, influencing the expression of rhiR and raiR through the action of the anti-repressor CinS and the repressor PraR, which is itself regulated by ExpR. mdpi.comresearchgate.netjmb.or.kruea.ac.uk Once expressed, RhiR, activated by RhiI-produced AHLs, directly regulates the transcription of the rhiABC operon and rhiI, forming a local autoinductive loop within the larger network. mdpi.comnih.govnih.gov These cascades highlight how RhiR's activity is integrated into broader regulatory networks to control diverse bacterial functions in a cell density-dependent manner. mdpi.comresearchgate.netjmb.or.kruea.ac.uk
| Regulatory Level | Key Players | Regulates | Mechanism | Organism | Source |
| Top (P.a.) | LasR + 3O-C12-HSL | rhlR transcription | Activation | P. aeruginosa | oup.comnih.goviastate.edu |
| Mid (P.a.) | RhlR + C4-HSL | Virulence genes, rhlI, rpoS | Activation | P. aeruginosa | oup.comnih.govnih.gov |
| Modulation (P.a.) | PqsE | RhlR DNA binding, virulence gene expression | Protein-protein interaction enhances affinity | P. aeruginosa | acs.orgasm.orgnih.govrcsb.org |
| Modulation (P.a.) | Vfr | rhlR transcription | Activation/Repression depending on site | P. aeruginosa | oup.comresearchgate.netnih.gov |
| Top (R.l.) | CinR + 3-OH-C14:1-HSL, CinS, ExpR, PraR | rhiR, raiR expression | Complex interplay (anti-repression, repression) | R. leguminosarum | mdpi.comresearchgate.netuea.ac.uk |
| Mid (R.l.) | RhiR + C6-HSL/C8-HSL | rhiI, rhiABC operon transcription | Activation (autoinduction) | R. leguminosarum | mdpi.comnih.govnih.gov |
Compound Names and PubChem CIDs
Rhir S Biological Functions and Physiological Implications
RhiR in Host-Microbe Symbiotic Interactions (e.g., Rhizobium-Legume)
In Rhizobium leguminosarum, RhiR is a key player in the establishment and maintenance of the symbiotic relationship with legume plants, leading to the formation of nitrogen-fixing root nodules. mdpi.com The rhi genes, including rhiR and the rhiABC operon, are expressed in the rhizosphere, the soil region influenced by plant roots. nih.govnih.govnih.gov
Regulation of Rhizosphere-Expressed Genes (e.g., rhiABC)
RhiR acts as a positive regulator of the rhiABC operon. nih.govuniprot.orgebi.ac.uk This operon is transcribed convergently towards rhiR. nih.gov The expression of rhiABC is under the positive control of RhiR and is influenced by quorum sensing signals, specifically N-acyl-homoserine lactones (AHLs) produced by the bacterium, such as C6-HSL and C8-HSL, synthesized by RhiI. nih.govnih.gov Flavonoids, which are plant-derived signals that typically induce nod gene expression, can repress the expression of rhiR. nih.gov This repression, mediated by the NodD protein, may be a cis effect linked to high levels of transcription from the adjacent nodO promoter. nih.gov
Influence on Nodulation Process and Efficiency
While mutation of the rhi genes does not always affect nodulation under standard conditions, they can influence the nodulation of certain legumes, such as Vicia hirsuta, particularly in the absence of other nodulation genes like nodFEL. nih.gov The rhiABC genes are expressed in the rhizosphere and are thought to play a role in the interaction with legumes like the pea. nih.govnih.gov Studies have shown that mutations in rhiI, which affects the level of rhiA expression and produces C6-HSL and C8-HSL, can slightly increase the number of nodules formed on peas. nih.govnih.gov This suggests a subtle but potentially significant role of the RhiR-regulated system in optimizing the nodulation process.
Adaptation to Plant-Derived Signals and Metabolites
The repression of rhiR expression by plant-derived flavonoids highlights a mechanism by which the Rhizobium bacterium adapts its gene expression in response to signals from the host plant. nih.gov While the precise biochemical role of the rhi genes and their products (RhiA, RhiB, and RhiC) is not fully established, it is hypothesized that they may be involved in metabolizing plant-made compounds, contributing to the bacteria's ability to thrive in the rhizosphere and interact with the plant. nih.gov RhiA shows limited homology to a domain of the lactose (B1674315) permease LacY, suggesting a potential role in substrate binding or transport. nih.gov RhiC is predicted to be a periplasmic protein. nih.gov
Role in Root Adhesion and Biofilm Formation on Host Surfaces
Bacterial attachment to legume roots and root hairs is crucial for successful infection and nodule formation. nih.gov While RhiR is involved in regulating genes expressed in the rhizosphere, its direct role in root adhesion and biofilm formation in Rhizobium appears to be complex and may involve interplay with other regulatory systems. Studies in Rhizobium leguminosarum bv. viciae have shown that mutations in the transcriptional regulator praR can enhance in vitro biofilm formation and attachment to root hairs, and this phenotype is associated with increased expression of adhesin proteins. nih.govresearchgate.net Although mutation of praR increased rhiR expression, a praR, rhiR double mutant retained enhanced biofilm formation, suggesting that RhiR was not solely required for this increased biofilm phenotype in this context. nih.gov However, quorum sensing, which involves RhiR in Rhizobium, is generally known to influence biofilm formation in bacteria. mdpi.comugr.esnih.gov
RhiR in Bacterial Pathogenesis (e.g., Pseudomonas aeruginosa)
In the opportunistic human pathogen Pseudomonas aeruginosa, the RhiR protein is a key component of the rhl quorum sensing system, which plays a significant role in controlling virulence and biofilm formation. nih.govplos.orgresearchgate.net The rhl system, along with the las system, forms a hierarchical quorum sensing network in P. aeruginosa. plos.orgasm.org
Control of Virulence Factor Production (e.g., Rhamnolipids, Elastase, Pyocyanin)
RhiR, often in conjunction with its cognate autoinducer N-butanoyl-homoserine lactone (C4-HSL) produced by RhlI, directly controls the expression of a large regulon of genes, including those encoding critical virulence factors. plos.orgasm.orgfrontiersin.org These virulence factors contribute to the pathogen's ability to cause disease.
Key virulence factors regulated by RhiR include:
Rhamnolipids: These are surfactants that play a role in swarming motility, biofilm structure, and exhibit cytotoxic activity. asm.orgfrontiersin.orgasm.org Rhamnolipid production is positively controlled by the rhl system, with RhiR being a key regulator. asm.orgfrontiersin.orgnih.gov
Elastase: This protease degrades host tissues and components of the immune system. asm.orgasm.org The gene encoding LasB elastase (lasB) is regulated by both the las and rhl quorum sensing systems. nih.govpsu.edu RhiR contributes to the regulation of elastase production. frontiersin.orgnih.govpsu.edu
Pyocyanin (B1662382): This blue redox-active phenazine (B1670421) pigment has toxic effects on host cells and contributes to oxidative stress. asm.orgfrontiersin.orgwikipedia.org Pyocyanin production is controlled by the rhl quorum sensing system, with RhiR being a central regulator. asm.orgfrontiersin.orgnih.govresearchgate.net
Studies have shown that mutations in rhlR lead to attenuated virulence in animal models, highlighting the importance of RhiR in P. aeruginosa pathogenesis. nih.govplos.orgresearchgate.net Furthermore, RhiR can control the expression of genes required for biofilm formation and virulence factors even independently of RhlI, suggesting the involvement of alternative ligands or regulatory mechanisms. nih.govplos.orgresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Rhamnolipids | 425975 nih.gov, 122732 uni.lu, 5458394 uni.lu, 445354 citeab.com, 71571511 dovepress.com |
| Pyocyanin | 6817 uni.lunih.govnih.govcenmed.com |
| Elastase | 363902459 cenmed.com, 10390162 citeab.com, 107706 wikipedia.org, 370 mdpi.comscite.ai |
| rhiABC | Not applicable (Gene operon) |
| This compound | Not applicable (Protein) |
Data Table: Examples of RhiR-Regulated Virulence Factors in Pseudomonas aeruginosa
| Virulence Factor | Gene(s) Involved (Examples) | Biological Role(s) | Regulation by RhiR |
| Rhamnolipids | rhlA, rhlB | Swarming motility, biofilm structure, cytotoxicity | Positive regulation by the rhl system (RhiR-dependent) asm.orgfrontiersin.orgnih.gov |
| Elastase | lasB | Tissue degradation, immune system evasion | Regulated by las and rhl systems nih.govpsu.edu |
| Pyocyanin | phzA-G, phzH, phzM | Toxin, oxidative stress, interspecies competition | Positive regulation by the rhl system (RhiR-dependent) asm.orgfrontiersin.orgnih.govresearchgate.net |
Regulation of Biofilm Development and Structure
RhiR, or its homolog RhlR in Pseudomonas aeruginosa, is a key regulator of biofilm formation. Biofilms are complex communities of bacteria embedded in an extracellular matrix, contributing to bacterial persistence and resistance to environmental stresses and antimicrobial agents. acs.orgmdpi.com
Research in P. aeruginosa has demonstrated that RhlR controls the expression of genes necessary for biofilm development. acs.orgplos.orgnih.gov Studies comparing rhlR and rhlI mutants (where RhlI is the autoinducer synthase for RhlR) have revealed distinct biofilm phenotypes, indicating the critical role of RhlR in this process. acs.orgplos.orgnih.gov The RhlR protein, even in the absence of its canonical autoinducer RhlI, can still control genes required for biofilm formation. plos.orgnih.gov
RhiR Activity in Infection-Adapted Isolates (e.g., Cystic Fibrosis)
In clinical settings, particularly in chronic infections like those found in cystic fibrosis (CF) patients, Pseudomonas aeruginosa isolates often exhibit altered quorum sensing profiles. nih.govbiorxiv.orgugent.beasm.org While the LasR system is typically considered the primary QS regulator in laboratory strains, isolates from chronic CF infections frequently have mutations in lasR. nih.govbiorxiv.orgasm.orgnih.gov In these LasR-null isolates, RhlR often becomes the primary mediator of QS. nih.govbiorxiv.orgugent.beasm.org
Studies on CF isolates have shown that RhlR can function independently of LasR, regulating a distinct set of genes in response to increasing cell density. ugent.beasm.org This "rewired" RhlR-dependent QS circuitry in CF isolates is associated with the regulation of virulence factors and contributes to the bacteria's ability to cause persistent infections. ugent.beasm.org The rarity of mutations in rhlR in CF isolates, in contrast to the frequent lasR mutations, suggests a crucial role for RhlR in the adaptation and persistence of P. aeruginosa in the CF lung environment. nih.govbiorxiv.orgasm.orgnih.gov
Modulation of Host-Pathogen Immune Responses (indirect implications)
While RhiR itself is not typically described as directly interacting with host immune components, its role in regulating bacterial virulence factors has indirect implications for host-pathogen immune responses. RhlR in P. aeruginosa controls the expression of numerous virulence determinants, such as elastase, rhamnolipids, and pyocyanin. acs.orgoup.complos.orgnih.govasm.orgresearchgate.netfrontiersin.orgresearcher.life These virulence factors can directly impact host tissues and modulate immune responses. For example, bacterial proteins and other factors can interact with the host immune system, influencing inflammatory responses and immune cell function. nih.govuni-koeln.defrontiersin.orgcore.ac.uk Therefore, by controlling the production of these factors, RhiR indirectly contributes to the complex interplay between the bacterium and the host immune system during infection.
RhiR's Contribution to General Bacterial Physiology
Beyond its roles in biofilm formation and host interaction, RhiR is integral to several fundamental aspects of bacterial physiology, primarily through its involvement in quorum sensing.
Cell Density-Dependent Gene Regulation
A central function of RhiR is its participation in cell density-dependent gene regulation, the hallmark of quorum sensing. nih.govpsu.eduacs.orgoup.comasm.orgfrontiersin.orgnih.govasm.orgnih.gov RhiR, a LuxR-type regulator, is activated by binding to specific autoinducer molecules, typically N-acyl-homoserine lactones (AHLs). nih.govnih.govpsu.eduoup.comresearchgate.netfrontiersin.orgnih.gov Once activated, the RhiR-AHL complex can bind to specific DNA sequences (often referred to as "lux boxes" or similar regulatory elements) in the promoter regions of target genes, thereby modulating their transcription. uniprot.orgoup.comnih.gov
In Rhizobium leguminosarum, RhiR positively regulates the expression of the rhiABC operon and the rhiI gene in a cell density-dependent manner. nih.govpsu.edunih.gov RhiI is an AHL synthase, and the AHLs it produces can, in turn, influence RhiR activity, creating a regulatory feedback loop. nih.govpsu.edunih.gov Similarly, in P. aeruginosa, RhlR, activated by C4-HSL produced by RhlI, regulates the expression of a wide array of genes. nih.govoup.complos.orgresearchgate.netfrontiersin.org This cell density-dependent control allows bacterial populations to synchronize behaviors, ensuring that energetically costly processes like virulence factor production or biofilm formation are initiated only when the cell density is sufficiently high to make a collective impact. acs.orgoup.comresearchgate.netfrontiersin.org
Metabolic Adaptation and Environmental Stress Responses
Quorum sensing, regulated by proteins like RhiR, is interconnected with bacterial metabolic adaptation and responses to environmental stress. In Rhizobium leguminosarum, an AHL that activates RhiR has been shown to promote cell density-dependent survival during starvation. nih.gov This suggests a link between RhiR-mediated QS and the ability of bacteria to adapt to nutrient-limited conditions.
In Pseudomonas aeruginosa, the stringent response, a stress response triggered by nutrient starvation, can activate quorum sensing systems, including those involving RhlR, independently of cell density. asm.org This indicates that under stress conditions, the regulatory control of RhlR can be influenced by factors beyond simple population density, allowing for a coordinated response that may involve metabolic adjustments or the production of protective factors. asm.orgnih.govmdpi.comresearchgate.netfrontiersin.orgresearchgate.net
Interspecific and Intraspecific Bacterial Communication
Quorum sensing systems, with regulators like RhiR, are fundamental to both intraspecific (within the same species) and interspecific (between different species) bacterial communication. psu.eduoup.comfrontiersin.orgnih.govnih.gov Within a species, the production and detection of autoinducers like AHLs by LuxI/R homologs enable coordinated gene expression across the population. oup.comfrontiersin.org
Furthermore, some QS signals can be recognized by different bacterial species, leading to interspecific interactions. While RhiR's primary role is in intraspecific communication within its native host, the broader context of LuxR-type systems highlights their potential in mediating interactions between different bacterial populations in a shared environment, such as the rhizosphere or during polymicrobial infections. psu.edunih.gov These interactions can influence community structure, competition, and cooperative behaviors. psu.edunih.govnih.gov
Impact on Bacterial Motility and Colony Morphology
Studies, particularly in Pseudomonas aeruginosa, have demonstrated that the RhlR protein (a homolog or related protein to RhiR in the context of quorum sensing systems) is crucial for the development of characteristic colony morphologies and contributes to biofilm architecture. Mutations in the gene encoding RhlR (rhlR) lead to distinct colony biofilm phenotypes compared to wild-type strains and mutants in the AHL synthase gene rhlI plos.org. This indicates that RhlR's function in shaping colony morphology is not solely dependent on its canonical autoinducer, C4-HSL, produced by RhlI plos.org.
Detailed research findings highlight the interplay between RhlR, exopolysaccharides, and secondary metabolites in determining colony morphology. For instance, in P. aeruginosa, ΔrhlR mutants can exhibit a hyper-rugose (wrinkled) colony phenotype plos.org. This rugose morphology is dependent on the presence of the Pel exopolysaccharide plos.org. Furthermore, RhlR is known to control the expression of phz genes, which are involved in the production of phenazines plos.org. Phenazines are redox-active small molecules that modulate P. aeruginosa colony biofilm morphogenesis plos.org. Mutants that are unable to produce phenazines tend to be hyper-rugose, similar to the ΔrhlR phenotype, while mutants that overproduce phenazines display smooth colony morphologies plos.org. This suggests that RhlR's regulation of phenazine production is a key factor in influencing colony rugosity.
Research has also revealed that RhlR can regulate gene expression, including genes relevant to biofilm formation and potentially morphology, independently of the RhlI-produced C4-HSL, particularly under biofilm-forming conditions plos.org. This C4-HSL-independent regulation by RhlR appears to be highly relevant in biofilms and contributes to the observed distinct phenotypes of ΔrhlR mutants plos.org.
While the direct impact of RhiR on flagellar or pilus-driven motility is less extensively documented compared to its role in colony morphology and biofilm structure, LuxR-type regulators in other bacterial species have been implicated in controlling motility. For example, in Sinorhizobium meliloti, the LuxR-type regulators VisN and VisR are global activators of flagellar, chemotaxis, and motility genes nih.govnih.gov. In Rhizobium leguminosarum, the cinS gene, regulated by LuxR-type proteins CinR and CinI (related to RhiR), has been shown to influence colony morphology and the formation of biofilm rings nih.gov. These findings suggest a broader connection between LuxR-type quorum sensing regulators and the control of bacterial movement and surface-associated behaviors that contribute to colony and biofilm architecture.
The observed differences in colony morphology among bacterial strains with altered RhiR/RhlR activity underscore the protein's critical role in orchestrating the complex processes of biofilm development and surface colonization.
Colony Morphology Phenotypes of P. aeruginosa Strains
Based on research findings, different genetic backgrounds affecting the RhlR quorum-sensing system in P. aeruginosa can result in varied colony morphologies:
| Strain Background | Relevant Genetic Alteration | Observed Colony Morphology Phenotype | Key Contributing Factors | Source |
| Wild Type (P. aeruginosa PA14) | None | Typical/Reference | Balanced regulation of exopolysaccharides and phenazines. | plos.org |
| ΔrhlR | rhlR deletion | Hyper-rugose | Reduced phenazine production; requires Pel exopolysaccharide. | plos.org |
| ΔrhlI | rhlI deletion | Wild-type levels (for phz genes) | RhlR can function independently of C4-HSL in biofilms. | plos.org |
| Mutants unable to produce phenazines | Various phz mutations | Hyper-rugose | Lack of phenazine modulation of biofilm morphogenesis. | plos.org |
| Mutants overproducing phenazines | Various mutations | Smooth | Elevated phenazine levels. | plos.org |
| ΔrhlRΔpelA | rhlR and pelA deletion | Smooth | Absence of Pel exopolysaccharide, required for rugosity. | plos.org |
| ΔrhlIΔpelA | rhlI and pelA deletion | Smooth | Absence of Pel exopolysaccharide. | plos.org |
Note: This table summarizes findings related to the impact of RhlR on colony morphology, drawing from research primarily in Pseudomonas aeruginosa.
Methodological Approaches in Rhir Research
Genetic Manipulation and Mutational Analysis
Genetic manipulation and mutational analysis are fundamental approaches for dissecting the role of the rhiR gene and identifying critical protein domains for its activity.
Gene Knockouts and Insertions (e.g., rhiR mutants)
Gene knockout studies involve the complete or partial deletion of the rhiR gene to observe the resulting phenotypic changes and infer the protein's function. For instance, studies on Rhizobium leguminosarum bv. viciae have utilized rhiR mutants (e.g., strain A160) to demonstrate that rhiR regulates the expression of rhiI and the rhiABC operon in a cell density-dependent manner. Mutation of rhiI, a gene regulated by RhiR, was shown to slightly increase nodule formation on peas.
In Pseudomonas aeruginosa, mutations in rhlR (the orthologue of rhiR) have been shown to affect the expression of various virulence factors and the stationary-phase sigma factor RpoS. A pleiotropic mutant defective in N-acyl-homoserine lactone production, which is responsible for RhlR activation, showed strongly reduced expression of lacZ fusions to xcpP and xcpR genes. Further introduction of a lasR mutation in this background led to an additional decrease in xcpR transcription, indicating independent regulatory roles for the two systems.
Gene insertions, such as the introduction of reporter gene cassettes into the rhiR locus, are also used to create functional rhiR mutants that simultaneously report on rhiR expression levels. An example includes the use of an in-frame lacZ fusion caused by transposon insertion in an rhlR mutant of P. aeruginosa (strain PW6882) to study rhlR expression.
Transcriptional and Gene Expression Analysis
Analyzing the transcription of the rhiR gene and the genes it regulates is vital for understanding the regulatory networks in which RhiR participates.
Reporter Gene Fusions (e.g., lacZ, gfp) for Promoter Activity Assays
Reporter gene fusions are widely used to monitor the transcriptional activity of gene promoters regulated by RhiR. By fusing the promoter region of a target gene to a reporter gene like lacZ (encoding β-galactosidase) or gfp (encoding Green Fluorescent Protein), researchers can quantify promoter activity by measuring the reporter protein's expression or activity.
Studies on R. leguminosarum bv. viciae have extensively used rhiA-lacZ and rhiI-lacZ reporter plasmids to demonstrate that rhi gene expression is regulated by RhiR in a cell density-dependent manner and induced by specific N-acyl-homoserine lactones (AHLs) like C6-HSL and C8-HSL. For instance, a rhiI-lacZ reporter plasmid (pIJ7982) was constructed and its expression measured in wild-type and rhiR mutant strains to assess RhiR's regulatory effect.
In P. aeruginosa, lacZ transcriptional fusions have been used to study the regulation of genes like xcpP, xcpR, and rpoS by RhlR and other quorum sensing regulators like LasR. These fusions allowed researchers to determine that rhlR expression is regulated by LasR and that RhlR directly regulates the expression of an rpoS-lacZ fusion in Escherichia coli.
GFP fusions are also employed, particularly for visualizing protein localization or gene expression in living cells. While a specific example of RhiR-GFP fusion in the provided results is not present, GFP fusions are a standard tool for studying protein localization and gene expression dynamics.
Global Transcriptomic Profiling (e.g., RNA-Seq)
Global transcriptomic profiling, such as RNA sequencing (RNA-Seq), provides a comprehensive view of all RNA molecules present in a sample, allowing for the identification of genes whose expression is affected by the presence or absence of RhiR or its cognate signal molecules. RNA-Seq has been utilized to analyze the scope of RhlR-mediated gene regulation in P. aeruginosa, including studies on cystic fibrosis isolates. These studies have identified core RhlR regulons, revealing sets of genes consistently regulated by RhlR across different isolates. RNA-Seq enables the identification of differentially expressed genes and pathways, offering insights into the broader biological processes influenced by RhiR.
Protein Interaction Studies
Investigating the interactions of RhiR with other molecules, particularly DNA and other proteins, is fundamental to understanding its biological function. Various techniques are utilized to characterize these interactions, providing insights into binding specificity, affinity, and functional consequences.
Chromatin Immunoprecipitation (ChIP-Seq) for DNA Binding Sites
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-Seq) is a powerful technique used to identify the genomic regions where a specific protein, such as RhiR, binds in vivo. thermofisher.comfrance-genomique.orgwikipedia.org This method involves fixing protein-DNA complexes in living cells, shearing the chromatin into smaller fragments, and then using an antibody specific to the protein of interest (RhiR) to immunoprecipitate the protein-DNA complexes. wikipedia.orgactivemotif.combiocompare.com The DNA fragments bound to RhiR are then purified and sequenced. wikipedia.org By mapping the sequenced DNA fragments back to the genome, researchers can pinpoint the precise locations of RhiR binding sites on a genome-wide scale. france-genomique.orgthe-scientist.com
ChIP-Seq is crucial for determining the "cistrome" of a transcription factor like RhiR, defining all of its direct DNA binding targets. wikipedia.org This information is essential for understanding how RhiR regulates gene expression by identifying the promoter or enhancer regions it interacts with. Studies on Rhizobium leguminosarum have identified potential RhiR binding sites, such as 22-bp regions of dyad symmetry located upstream of genes like rhiI and rhiA. nih.gov While the involvement of these specific sequences in RhiR binding requires experimental validation, ChIP-Seq would be the definitive method to confirm RhiR occupancy at these and other genomic loci under various conditions. nih.gov The technique provides high sensitivity and spatial resolution for mapping protein-DNA interactions across the entire genome. wikipedia.org
Fluorescence Anisotropy for Protein Dimerization and Ligand Binding
Fluorescence anisotropy, also known as fluorescence polarization, is a versatile biophysical technique used to study molecular interactions in solution, including protein dimerization and ligand binding. edinst.comresearchgate.netnih.govbmglabtech.com The principle relies on measuring the change in the rotational mobility of a fluorescent molecule upon binding to a larger molecule. edinst.com When a small fluorescent molecule (like a labeled ligand or a fluorescent protein fusion) is free in solution, it rotates rapidly, resulting in low fluorescence anisotropy. bmglabtech.com Upon binding to a larger protein or forming a dimer, the rotational speed decreases, leading to increased fluorescence anisotropy. bmglabtech.com
This method is particularly useful for quantifying binding affinities (dissociation constants, Kd) and determining the stoichiometry of interactions. edinst.comresearchgate.net In the context of RhiR, fluorescence anisotropy has been employed to investigate its dimerization state and how this is affected by the presence of signaling molecules (ligands). Research on RhlR, a quorum sensing regulator functionally analogous to RhiR in Pseudomonas aeruginosa, utilized fluorescence anisotropy of an EGFP fusion protein to demonstrate that RhlR forms a homodimer in Escherichia coli. nih.gov This study further showed that the autoinducer N-(3-oxododecanoyl)-l-homoserine lactone (3O-C12-HSL) could dissociate the RhlR homodimer into monomers, while N-(butanoyl)-l-homoserine lactone (C4-HSL) had little effect. nih.gov These findings, obtained through fluorescence anisotropy, provided crucial insights into the modulation of RhlR's oligomeric state by specific ligands, which is likely relevant to RhiR function. nih.gov
Below is a table summarizing the findings from the fluorescence anisotropy study on RhlR dimerization:
| Protein Construct | Ligand Added | Observed Effect on Dimerization |
| RhlR-EGFP Fusion | None | Forms Homodimer |
| RhlR-EGFP Fusion | 3O-C12-HSL | Dissociates into Monomers |
| RhlR-EGFP Fusion | C4-HSL | Little Effect |
Yeast Two-Hybrid and Co-Immunoprecipitation for Protein-Protein Interactions
Identifying protein partners that interact with RhiR is essential for understanding the regulatory complexes it may be part of and the signaling pathways it influences. Two widely used techniques for this purpose are Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP).
Yeast Two-Hybrid (Y2H) is a genetic method used to detect binary protein-protein interactions in vivo. wikipedia.orgnih.govebi.ac.uknih.gov The technique typically involves fusing the protein of interest (bait, e.g., RhiR) to a DNA-binding domain (DBD) and a potential interacting partner (prey) to a transcriptional activation domain (AD). wikipedia.orgebi.ac.uk If the bait and prey proteins interact, they bring the DBD and AD into proximity, reconstituting a functional transcription factor that activates the expression of a reporter gene. nih.govebi.ac.uk This activation can be detected through various readouts, such as yeast growth on selective media or activation of a colorimetric assay. ebi.ac.uknih.gov Y2H is particularly useful for screening large libraries of potential interacting proteins to discover novel partners for RhiR. nih.gov However, it is important to note that Y2H is an in vivo system in yeast, and observed interactions may not always reflect interactions in the native organism or cellular context. wikipedia.org
Co-Immunoprecipitation (Co-IP) is a biochemical technique used to confirm protein-protein interactions, often in a more native cellular environment. thermofisher.comebi.ac.ukcreative-proteomics.com In Co-IP, an antibody specific to a known protein (e.g., RhiR) is used to isolate that protein from a cell lysate. thermofisher.comebi.ac.uk Any proteins that are tightly bound to RhiR in vivo will be co-precipitated along with RhiR. ebi.ac.ukcreative-proteomics.com The isolated complexes are then typically analyzed by Western blotting using antibodies against suspected interacting proteins or by mass spectrometry to identify unknown partners. creative-proteomics.com Co-IP is considered a "gold standard" for validating interactions identified by other methods like Y2H and can provide evidence of interactions occurring under specific physiological conditions. ebi.ac.uk Optimizing lysis and wash buffers is crucial in Co-IP to maintain fragile protein complexes while removing non-specifically bound proteins. thermofisher.comactivemotif.com
Bioinformatics and Computational Approaches
Bioinformatics and computational methods play a vital role in complementing experimental studies of RhiR by providing predictive insights, facilitating data analysis, and enabling the reconstruction of biological networks.
Sequence Alignment and Homology Modeling for Structural Insights
Sequence alignment is a fundamental bioinformatics technique used to compare the amino acid sequence of RhiR with sequences of other known proteins. amrita.edumassbio.orgnih.gov By aligning sequences, researchers can identify conserved regions, motifs, and domains that may be indicative of functional or structural importance. plos.org High sequence similarity to proteins with known functions can provide initial clues about RhiR's potential role and evolutionary relationships. Multiple sequence alignments involving RhiR homologs from different organisms can highlight conserved residues that are likely critical for protein folding, stability, or interaction with other molecules. amrita.edu
Homology modeling (or comparative modeling) is a computational method used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein (template). amrita.edumassbio.orgnih.govresearchgate.net This approach is based on the principle that proteins with similar sequences tend to have similar structures. amrita.edunih.gov The process typically involves identifying suitable template structures from databases like the Protein Data Bank (PDB), aligning the target RhiR sequence to the template sequence, building a 3D model based on the alignment, and then refining and validating the model. nih.govresearchgate.net The accuracy of a homology model is generally higher when the sequence identity between the target and template is high (e.g., above 30-40%). amrita.edumassbio.orgnih.gov
While experimental structures of RhiR may not be readily available, computational models have been generated. For instance, a computed structure model of Regulatory protein RhiR from Rhizobium leguminosarum bv. viciae (UniProtKB: Q03316) is available in the RCSB PDB database (Accession: AF_AFQ03316F1), generated through methods like AlphaFold DB. rcsb.org These models, while not experimentally verified, can provide valuable structural insights into RhiR, including the arrangement of domains and potential binding pockets, which can guide experimental design for interaction studies. rcsb.org
Promoter Motif Prediction and Regulatory Network Reconstruction
Bioinformatics tools are extensively used to predict DNA binding motifs for transcription factors like RhiR and to reconstruct the gene regulatory networks they participate in.
Promoter motif prediction involves searching for over-represented DNA sequences in the promoter regions of genes that are co-regulated or experimentally shown to be bound by RhiR (e.g., through ChIP-Seq). ru.nlnih.govnih.gov These predicted motifs represent potential RhiR binding sites. Computational algorithms analyze sets of promoter sequences to identify recurring patterns that are statistically significant, suggesting a functional role in transcriptional regulation. nih.gov As mentioned earlier, analyses of rhi genes in Rhizobium leguminosarum have identified regions of dyad symmetry upstream of rhiI and rhiA that are considered potential RhiR binding motifs. nih.gov Computational tools can further refine these predictions and identify additional potential RhiR binding sites across the genome.
Regulatory network reconstruction aims to map the complex interactions between transcription factors (like RhiR) and their target genes, as well as potential protein-protein interactions within the regulatory machinery. ru.nlnih.govfrontiersin.org This involves integrating data from various sources, including predicted DNA binding sites, gene expression profiles (e.g., from RNA-Seq of RhiR mutants or overexpression strains), and protein interaction data (from Y2H or Co-IP). frontiersin.org Computational approaches can infer regulatory relationships, build network models, and identify key nodes and pathways controlled by RhiR. frontiersin.org For example, by combining predicted RhiR binding sites with gene expression data, researchers can prioritize candidate target genes whose expression changes correlate with RhiR binding in their promoters. nih.gov Reconstructing the RhiR regulatory network provides a systems-level understanding of its role in controlling specific cellular processes, such as quorum sensing and the expression of rhizosphere-expressed genes in Rhizobium. nih.govnih.gov
In Vivo and Ex Vivo Model Systems for Functional Validation
Functional validation of the RhiR protein, a LuxR-type transcriptional regulator in Rhizobium leguminosarum biovar viciae, has primarily been conducted using in vivo model systems centered around the bacterium itself and its symbiotic interaction with host plants, particularly peas. These in vivo studies are crucial for understanding the role of RhiR in the natural biological context of the rhizosphere and nodule formation.
The primary in vivo model involves studying Rhizobium leguminosarum strains with genetic modifications related to RhiR or its regulated genes, inoculated onto host plants such as Pisum sativum (pea). By comparing the behavior of wild-type strains to those with mutations in rhiR or downstream genes like the rhiABC operon or rhiI, researchers can infer the function of RhiR.
Detailed research findings from these in vivo models demonstrate that RhiR acts as a positive regulator of the rhiABC operon. genome.jphuggingface.co This regulation is influenced by the presence of specific N-acyl-homoserine lactone (AHL) autoinducers, notably N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3OH, C14:1-HSL). huggingface.co Studies involving mutations in the rhiI gene, which is also regulated by RhiR, have shown effects on the production of other AHLs, such as N-(hexanoyl)-L-homoserine lactone (C6-HSL) and N-(octanoyl)-L-homoserine lactone (C8-HSL), and consequently, on the expression levels of rhi genes and the accumulation of RhiA protein. huggingface.co
Furthermore, in vivo experiments using rhiI mutants have indicated a role for the RhiR regulatory system in the symbiotic process, with observed effects on the number of nodules formed on the pea plant. huggingface.co This highlights the importance of RhiR-mediated regulation of rhi genes and associated AHL production in the successful interaction between Rhizobium leguminosarum and its legume host.
While in vivo studies within the Rhizobium-pea symbiosis are well-documented for RhiR functional analysis, dedicated ex vivo model systems specifically for studying this compound function are not extensively reported in the examined literature. Research on related LuxR-type regulators in other bacterial species has sometimes utilized in vivo systems like Escherichia coli expressing the regulator and a reporter gene to study aspects like dimerization or ligand binding, but this approach is not specifically detailed for RhiR in the provided information. string-db.org
Future Directions and Unexplored Avenues in Rhir Research
Structural Biology of RhiR and its Complexes
A fundamental gap in the comprehensive understanding of RhiR function lies in the limited availability of its high-resolution three-dimensional structure. The biochemical intractability of RhiR has historically hindered its purification and crystallization. nih.gov Overcoming this challenge is a critical first step. Future research will likely focus on developing novel expression and purification strategies, potentially utilizing stabilizing mutations or co-expression with chaperone proteins, to obtain sufficient quantities of stable RhiR for structural studies.
Furthermore, elucidating the structures of RhiR in complex with its cognate autoinducers, such as N-butanoyl-L-homoserine lactone (C4-HSL), and with newly identified alternative ligands is a high priority. plos.org These complex structures will reveal the conformational changes that occur upon ligand binding, which are crucial for RhiR dimerization and subsequent DNA binding. Comparing the structures of RhiR bound to different ligands will offer insights into the molecular basis of ligand specificity and promiscuity. The recently resolved structure of the RhlR-PqsE complex has already provided valuable insights into how protein-protein interactions can modulate RhiR activity. nih.gov Future structural studies should extend to other potential interacting partners to build a more complete picture of the regulatory complexes involving RhiR.
High-Resolution Analysis of RhiR-DNA and RhiR-Protein Interfaces
The interaction of RhiR with its DNA targets and other regulatory proteins is central to its function as a transcriptional activator. While the consensus DNA binding site for RhiR is known, a high-resolution view of the RhiR-DNA interface is lacking. Future research employing techniques like X-ray co-crystallography or cryo-EM of RhiR bound to its promoter DNA will be essential to visualize the specific amino acid-nucleotide contacts. This will allow for a detailed understanding of how RhiR recognizes its target sequences and how this recognition might be modulated by ligand binding.
A significant breakthrough has been the characterization of the interaction between RhiR and PqsE, where PqsE enhances the affinity of RhiR for promoter DNA. nih.govasm.org High-resolution structural analysis of the RhiR-PqsE-DNA ternary complex will be a major future goal. This will reveal the molecular architecture of this key regulatory complex and explain precisely how PqsE binding to RhiR allosterically enhances its DNA-binding capacity. Identifying the specific residues at the RhiR-PqsE interface and the RhiR-DNA interface will be critical. nih.gov
Further high-throughput screening methods, such as yeast two-hybrid or co-immunoprecipitation coupled with mass spectrometry, could identify novel protein interaction partners of RhiR. nih.gov Subsequent high-resolution structural analysis of these complexes will be necessary to understand the full scope of the RhiR interactome and the mechanisms by which these interactions fine-tune its regulatory activity.
Elucidating the Precise Mechanism of Autoinducer-Independent RhiR Activity
A fascinating and clinically relevant aspect of RhiR biology is its ability to regulate gene expression independently of its canonical autoinducer, C4-HSL, particularly in biofilms. plos.orgprinceton.edu This suggests the existence of alternative ligands or regulatory mechanisms that can activate RhiR. A key future direction will be the identification and characterization of these putative alternative ligands from bacterial cultures, especially from biofilm environments. plos.org Advanced analytical chemistry techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be crucial in this endeavor.
Once identified, the binding of these novel ligands to RhiR needs to be biochemically and biophysically characterized to determine their affinity and specificity. Structural studies of RhiR in complex with these alternative ligands will be essential to understand how they induce an active conformation, which may differ from that induced by C4-HSL.
Genetic screens to identify RhiR mutants that are constitutively active or irresponsive to specific ligands can also provide valuable insights. nih.govnsf.gov For instance, mutations in the ligand-binding pocket could reveal key residues for ligand recognition and activation. Understanding the autoinducer-independent activation of RhiR is critical, as it appears to be a key mechanism for its function in chronic infections and biofilm settings. plos.orgresearchgate.net
Systems-Level Modeling of RhiR Regulatory Networks
The regulatory network controlled by RhiR is complex, involving interactions with other quorum sensing systems (like LasR), and a multitude of target genes. plos.org To fully comprehend the dynamics and emergent properties of this network, a systems-level approach is necessary. Future research will increasingly rely on the development of mathematical and computational models to simulate the behavior of the RhiR regulatory circuit. ucsb.eduresearchgate.netnih.gov
These models will integrate various types of experimental data, including transcriptomics (RNA-seq), proteomics, and metabolomics, to create a comprehensive picture of the RhiR regulon under different conditions. columbia.edu For instance, models can be used to predict how perturbations in the network, such as the inhibition of RhiR or the presence of different ligands, will affect the expression of virulence factors and biofilm formation. nih.gov
A key challenge will be to develop models that can accurately capture the spatio-temporal dynamics of the RhiR network within a biofilm, where cell density and signaling molecule gradients play a crucial role. These systems-level models will not only enhance our fundamental understanding of RhiR-mediated regulation but also serve as valuable tools for identifying key nodes in the network that could be targeted for antimicrobial therapies.
Evolutionary Divergence and Conservation of RhiR Functions Across Species
RhiR and its homologs are found in a variety of bacterial species, where they often play conserved roles in regulating social behaviors. However, the specific genes they regulate and the signals they respond to can vary. Future research in comparative genomics and evolutionary biology will be crucial to understand the divergence and conservation of RhiR functions.
Phylogenetic analysis of RhiR proteins from different species can reveal evolutionary relationships and identify conserved domains and residues that are likely critical for function. nih.gov Comparing the regulons of RhiR homologs in different bacteria will shed light on how this regulatory system has been adapted to control different physiological processes in various ecological niches. This can be achieved by performing transcriptomic studies on a range of species.
Furthermore, understanding the evolutionary pressures that have shaped the RhiR signaling system can provide insights into its robustness and adaptability. nih.govbiorxiv.org For example, investigating the co-evolution of RhiR with its cognate synthase (RhiI) and its target promoters can reveal how these systems maintain their signaling integrity while also allowing for evolutionary innovation. nih.gov Such studies will not only provide a broader perspective on the biology of RhiR but may also uncover novel RhiR-like systems in other organisms. biorxiv.org
Potential for RhiR as a Target in Microbial Control Strategies (e.g., Anti-virulence, Biofilm Disruption)
Given its central role in controlling virulence and biofilm formation in many pathogenic bacteria, RhiR represents an attractive target for the development of novel antimicrobial therapies. nih.govnih.govmednexus.org Unlike traditional antibiotics that aim to kill bacteria, anti-virulence strategies targeting RhiR would disarm the pathogen without exerting strong selective pressure for resistance. gardp.orgresearchgate.net
Future research will focus on the discovery and development of small molecules that can inhibit RhiR activity. High-throughput screening of chemical libraries can identify compounds that either block the binding of autoinducers to RhiR or prevent its dimerization or DNA binding. Structure-based drug design, guided by the high-resolution structures of RhiR, will be a powerful approach to develop potent and specific inhibitors.
Another promising strategy is the disruption of biofilms by targeting RhiR-regulated pathways. researchgate.netmdpi.comnih.gov Since RhiR controls the expression of key biofilm matrix components, inhibitors of RhiR could prevent biofilm formation or even promote the dispersal of established biofilms. nih.gov The efficacy of these RhiR-targeting compounds will need to be validated in relevant in vitro and in vivo models of infection. Ultimately, these anti-virulence agents could be used as standalone therapies or in combination with traditional antibiotics to enhance their efficacy and reduce the development of resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
